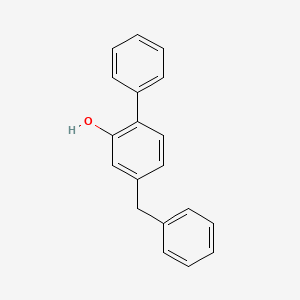

4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

Description

Structural Classification within Biphenyl (B1667301) Phenols and Benzyl-Substituted Aromatics

4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is a multifunctional aromatic compound. Its core is a biphenyl system, which consists of two phenyl rings linked by a single bond. nist.gov The presence of a hydroxyl (-OH) group directly attached to one of the biphenyl rings classifies it as a phenol (B47542) , specifically a substituted biphenylol . nih.govwikipedia.org Furthermore, the molecule is substituted with a benzyl (B1604629) group (a phenylmethyl group, -CH2C6H5), making it a member of the class of benzyl-substituted aromatics .

The specific arrangement of these functional groups is crucial to its chemical identity. The hydroxyl group is at the 2-position of one of the phenyl rings, and the benzyl group is at the 4-position of the same ring. This substitution pattern influences the molecule's electronic properties, reactivity, and three-dimensional shape.

Strategic Significance in Organic Synthesis and Advanced Materials Precursor Development

While specific applications for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol are not widely reported, its structural components suggest its potential as a valuable intermediate in organic synthesis and as a precursor for advanced materials.

In Organic Synthesis, the hydroxyl and benzyl groups offer multiple reaction sites. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other modifications. organic-chemistry.org The aromatic rings are susceptible to electrophilic substitution, and the benzylic position can be functionalized through various reactions. The biphenyl scaffold itself is a common feature in many biologically active molecules and liquid crystals.

Plausible synthetic routes to this compound could involve established methods such as:

Friedel-Crafts Alkylation: Benzylation of 2-phenylphenol (B1666276) at the 4-position using benzyl chloride in the presence of a Lewis acid catalyst.

Suzuki-Miyaura Cross-Coupling: Coupling of a suitably protected 4-benzyl-2-bromophenol (B14025238) with phenylboronic acid. wikipedia.org

Rearrangement of Benzyl Phenyl Ethers: A potential route could involve the synthesis of a corresponding benzyl phenyl ether followed by a rearrangement to form the ortho-benzylphenol derivative. google.com

As a Precursor to Advanced Materials, the rigid biphenyl unit combined with the reactive hydroxyl group makes it a candidate for the synthesis of polymers, resins, and other functional materials. For instance, it could serve as a monomer in the production of polyesters or polyethers with specific thermal or optical properties. The parent compound, 2-phenylphenol, is a known precursor in the manufacture of fire retardants. wikipedia.org

Nomenclature and Isomeric Considerations in the Biphenyl System

The systematic IUPAC name for this compound is 4-(Phenylmethyl)-[1,1'-biphenyl]-2-ol . cas.org The numbering of the biphenyl ring system starts from the carbon atom of the substituted ring that is attached to the other ring. The substituents are then numbered to give them the lowest possible locants.

Isomerism is a key feature of substituted biphenyls. For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, several types of isomers can be considered:

Positional Isomers: The positions of the hydroxyl and benzyl groups on the biphenyl scaffold can vary, leading to a multitude of positional isomers. For example, the benzyl group could be at the 3, 5, or 6 position of the phenol-containing ring, or on the other phenyl ring. The hydroxyl group could also be at the 3- or 4-position.

Functional Isomers: Compounds with the same molecular formula (C19H16O) but different functional groups are functional isomers. For example, a benzyl ether derivative where the oxygen is linked to the benzyl group and the biphenyl moiety would be a functional isomer. Phenols and benzyl alcohols are classic examples of functional isomers. doubtnut.comyoutube.comwikipedia.orgquora.comaskfilo.com

The table below compares the subject compound with some of its well-known isomers.

| Compound Name | Molecular Formula | Key Structural Difference |

| 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol | C19H16O | -OH at C2, Benzyl at C4 |

| 3-(Phenylmethyl)(1,1'-biphenyl)-4-ol sielc.com | C19H16O | -OH at C4, Benzyl at C3 |

| 2-Phenylphenol nih.govwikipedia.org | C12H10O | Lacks the benzyl group |

| 4-Phenylphenol wikipedia.org | C12H10O | Lacks the benzyl group, -OH at C4 |

| Benzyl alcohol wikipedia.org | C7H8O | Single phenyl ring with a -CH2OH group |

Due to the lack of extensive experimental data in the public domain, detailed research findings for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol are limited. However, based on its structure, we can predict its general characteristics.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the biphenyl and benzyl groups (multiple signals in the range of ~6.8-7.5 ppm).- A singlet for the benzylic -CH₂- protons (~4.0 ppm).- A broad singlet for the phenolic -OH proton (variable chemical shift). |

| ¹³C NMR | - Multiple signals in the aromatic region (~115-160 ppm) for the 18 aromatic carbons.- A signal for the benzylic -CH₂- carbon (~40 ppm). |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band (~3200-3600 cm⁻¹).- C-H stretching bands for aromatic and benzylic protons (~2850-3100 cm⁻¹).- C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).- A C-O stretching band (~1200-1260 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ at m/z = 260.12. |

Structure

3D Structure

Properties

CAS No. |

85959-13-3 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

5-benzyl-2-phenylphenol |

InChI |

InChI=1S/C19H16O/c20-19-14-16(13-15-7-3-1-4-8-15)11-12-18(19)17-9-5-2-6-10-17/h1-12,14,20H,13H2 |

InChI Key |

YQDDPPZDVUUXOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 Phenylmethyl 1,1 Biphenyl 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and proton environments can be constructed.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their proximity, and the number of neighboring protons. For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, the spectrum is characterized by distinct signals for the benzylic, phenolic, and aromatic protons.

The benzylic protons (Ar-CH₂-Ar) are expected to appear as a sharp singlet due to the absence of adjacent protons, with a predicted chemical shift around 4.0 ppm. The phenolic hydroxyl (-OH) proton typically manifests as a broad singlet, its chemical shift being variable and dependent on concentration and solvent. The aromatic region of the spectrum is more complex, containing signals for the 12 protons distributed across three distinct phenyl rings. The substitution pattern leads to predictable multiplicities and coupling constants, which are crucial for assigning each proton to its specific position on the rings.

Predicted ¹H NMR Data for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol (Note: Data is predicted based on analysis of structurally similar compounds and standard substituent effects, as direct experimental data is not widely published.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.35 | d (doublet) | ~2.0 Hz (meta coupling) |

| H-5 | ~7.10 | dd (doublet of doublets) | ~8.2 Hz (ortho), ~2.0 Hz (meta) |

| H-6 | ~6.95 | d (doublet) | ~8.2 Hz (ortho) |

| H-2', H-6' (unsubstituted biphenyl (B1667301) ring) | ~7.55 - 7.30 | m (multiplet) | N/A |

| H-3', H-4', H-5' (unsubstituted biphenyl ring) | |||

| Protons on Benzyl (B1604629) Ring | ~7.28 - 7.15 | m (multiplet) | N/A |

| Benzylic CH₂ | ~4.00 | s (singlet) | N/A |

| Phenolic OH | Variable (e.g., ~5.0) | br s (broad singlet) | N/A |

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, including quaternary carbons which lack attached protons. This technique is fundamental for confirming the carbon skeleton. The spectrum of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol would display 19 distinct signals, corresponding to its 19 carbon atoms, assuming no accidental overlap. The chemical shifts are influenced by the electronic effects of the substituents (-OH, benzyl, and phenyl groups). For instance, the carbon atom bearing the hydroxyl group (C-2) is expected to be significantly downfield shifted ( deshielded), while the benzylic methylene (B1212753) carbon (-CH₂-) would appear in the aliphatic region.

Predicted ¹³C NMR Data for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol (Note: Data is predicted based on standard substituent effects and data from analogous compounds like (1,1'-biphenyl)-2-ol and 4-benzylphenol.) nih.govchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| Benzylic CH₂ | ~41.0 | CH₂ |

| C-1 to C-6 (Substituted Phenol (B47542) Ring) | ~115 - 155 | Aromatic CH & Quaternary C |

| C-1' to C-6' (Unsubstituted Phenyl Ring) | ~127 - 141 | Aromatic CH & Quaternary C |

| Carbons of Benzyl Group | ~126 - 140 | Aromatic CH & Quaternary C |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, COSY would show correlations between H-5 and H-6, and between H-5 and H-3 on the substituted phenolic ring. It would also reveal the coupling networks within the other two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of ¹³C signals for all protonated carbons by linking them to their known ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connectivity (typically 2-3 bonds), which helps to piece together the entire molecular structure. Key expected correlations for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol would include:

A correlation between the benzylic CH₂ protons and carbons C-3, C-4, and C-5 of the phenolic ring, confirming the position of the benzyl group.

Correlations from the benzylic protons to the ipso-carbon of the benzyl ring's phenyl group.

Correlations between protons on one ring of the biphenyl system (e.g., H-3, H-5, H-6) and the quaternary carbon of the other ring (C-1'), which directly establishes the biphenyl linkage.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is C₁₉H₁₆O. epa.gov HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million).

HRMS Data for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₆O | epa.gov |

| Calculated Monoisotopic Mass | 260.120115 g/mol | epa.gov |

In tandem mass spectrometry (MS/MS), the molecular ion (parent ion) is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions (daughter ions). The resulting fragmentation pattern is characteristic of the molecule's structure.

For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, the molecular ion peak would be observed at m/z 260. Key fragmentation pathways would likely involve the cleavage of the weakest bonds. A primary fragmentation would be the benzylic C-C bond cleavage, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. The loss of this benzyl group as a radical would leave a fragment at m/z 169. Other significant fragments could arise from cleavages within the biphenyl system or loss of small neutral molecules like carbon monoxide (CO) from the phenolic ring.

Predicted Key MS/MS Fragments for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Predicted m/z | Ion Formula | Plausible Neutral Loss | Structural Assignment |

|---|---|---|---|

| 260 | [C₁₉H₁₆O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 169 | [C₁₂H₉O]⁺ | C₇H₇˙ (benzyl radical) | [M - benzyl]⁺ |

| 91 | [C₇H₇]⁺ | C₁₂H₉O˙ | Benzyl/Tropylium cation |

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. nih.gov These techniques probe the discrete vibrational and rotational energy levels of a molecule. nih.gov While IR spectroscopy measures the absorption of light corresponding to a vibrational transition with a change in dipole moment, Raman spectroscopy measures the inelastic scattering of light from molecular vibrations, with polarizability changes being the key determinant of signal intensity. tandfonline.com

Infrared (FTIR) spectroscopy is particularly adept at identifying polar functional groups. The structure of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol contains several distinct moieties that give rise to characteristic absorption bands in the IR spectrum. These include the hydroxyl (-OH) group, the biphenyl aromatic structure, and the benzyl group's methylene (-CH2-) bridge.

The most prominent feature is expected to be the O–H stretching vibration from the phenolic group, which typically appears as a strong, broad band in the 3600–3200 cm⁻¹ region due to hydrogen bonding. bohrium.com The C–O stretching vibration of the phenol is expected in the 1260–1180 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org The C=C stretching vibrations within the aromatic rings will produce a series of absorptions in the 1620–1450 cm⁻¹ region. libretexts.org Finally, strong bands corresponding to C-H out-of-plane bending in the 900–675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Based on data from analogous compounds like 2-hydroxybiphenyl and substituted phenylphenols, the predicted IR absorption frequencies for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol are summarized below. tandfonline.comnist.govnist.gov

Table 1: Predicted Characteristic Infrared (IR) Absorption Frequencies for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O–H Stretch | Phenol | 3600–3200 | Strong, Broad |

| Aromatic C–H Stretch | Aryl | 3100–3000 | Medium to Weak |

| Aliphatic C–H Stretch | -CH₂- (Benzyl) | 2960–2850 | Medium |

| Aromatic C=C Stretch | Aryl | 1620–1450 | Medium to Strong (multiple bands) |

| C–O Stretch | Phenol | 1260–1180 | Strong |

| Aromatic C–H Out-of-Plane Bend | Aryl | 900–675 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the carbon skeleton of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol. The symmetric "ring-breathing" vibrations of the phenyl rings, which involve the expansion and contraction of the carbon rings, are expected to produce strong and sharp signals in the Raman spectrum.

Detailed studies on substituted 4-phenylphenols using DFT calculations and experimental measurements provide a basis for predicting the Raman spectrum. tandfonline.com The most intense bands are typically associated with the aromatic C=C stretching and C-H in-plane bending vibrations. The non-polar biphenyl linkage and the benzyl group's symmetric stretches are also expected to be strongly Raman active. In contrast, the polar O-H and C-O vibrations are generally weak in Raman spectra.

Table 2: Predicted Characteristic Raman Shifts for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C–H Stretch | Aryl | 3100–3050 | Strong |

| Aliphatic C–H Stretch | -CH₂- (Benzyl) | 2950–2880 | Medium |

| Aromatic Ring Breathing/Stretching | Aryl C=C | 1610–1580 | Very Strong |

| Trigonal Ring Breathing | Aryl C-C-C | ~1000 | Strong |

| Inter-ring C-C Stretch | Biphenyl linkage | ~1280 | Medium |

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing conjugated π-systems, such as the biphenyl core of the target molecule.

The UV-Vis spectrum of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is expected to be dominated by intense absorptions arising from π → π* electronic transitions within the conjugated biphenyl system. Unsubstituted biphenyl in the vapor phase shows a strong absorption band around 250 nm. nist.gov The presence of substituents on the biphenyl rings alters the energy of the molecular orbitals, typically resulting in shifts of the absorption maxima (λmax).

The hydroxyl (-OH) group on one ring and the benzyl (-CH₂-Ph) group on the other act as auxochromes. The -OH group, with its lone pairs of electrons, can donate electron density to the aromatic ring, extending the conjugation and causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). The benzyl group will have a lesser, but still noticeable, effect. Theoretical and experimental studies on substituted phenylphenols show that electronic transitions are sensitive to the nature and position of substituents. tandfonline.com The spectrum will likely show a primary high-energy band and possibly a lower-energy shoulder corresponding to different π → π* transitions within the extensive chromophore.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol in a Non-polar Solvent

| Transition Type | Chromophore | Predicted λmax (nm) | Notes |

|---|---|---|---|

| π → π | Biphenyl System | 255 - 270 | Primary, high-intensity absorption band (E-band). |

| π → π | Substituted Biphenyl | 280 - 310 | Lower intensity, fine-structured band (B-band), shifted due to auxochromic effects. |

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatography is an indispensable tool for separating components of a mixture and for determining the purity of a synthesized compound. For a moderately polar compound like 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, High-Performance Liquid Chromatography (HPLC) is the method of choice.

The development of a robust and reliable HPLC method is crucial for both qualitative and quantitative analysis. Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common approach for separating compounds of this nature. researchgate.net

Method Development Strategy: A typical starting point for method development would involve a C18 stationary phase, which separates analytes based primarily on hydrophobicity. researchgate.net Alternatively, a biphenyl stationary phase could be employed to leverage π-π interactions, potentially offering unique selectivity for this aromatic-rich molecule. phenomenex.com The mobile phase would consist of a mixture of water and an organic modifier, typically acetonitrile (B52724) (MeCN) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is increased over time, is generally preferred to ensure the elution of all components, from polar impurities to the less polar product, within a reasonable timeframe and with good peak shape. researchgate.net Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., 254 nm or the specific λmax) to ensure high sensitivity. researchgate.net

Optimization of Parameters: Once initial separation is achieved, the method is optimized to improve resolution, peak symmetry, and analysis time. Key parameters for optimization include:

Mobile Phase Gradient: The slope of the gradient can be adjusted to improve the separation of closely eluting peaks.

Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different interaction mechanisms with the analyte and stationary phase.

Mobile Phase pH: The phenolic -OH group is weakly acidic. Adjusting the mobile phase pH with a buffer (e.g., formic acid or phosphoric acid) can suppress the ionization of this group, leading to improved peak shape and more consistent retention times. sielc.com

Column Temperature: Increasing the column temperature typically decreases viscosity and can improve peak efficiency, though it may also affect selectivity.

Flow Rate: Adjusting the flow rate can be used to balance analysis time with separation efficiency.

A validated method would demonstrate good linearity, precision, accuracy, and specificity, making it suitable for routine quality control and purity analysis in a research setting. researchgate.net

Table 4: Representative Optimized HPLC Method for Purity Analysis of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Parameter | Condition |

|---|---|

| Stationary Phase | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 40% B, increase to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.comresearchgate.net These enhancements are primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates instrumentation capable of handling higher backpressures, often up to 15,000 psi. ijsrtjournal.comnih.gov For a compound like 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, which may be present in complex mixtures with structurally similar isomers or degradation products, the high resolving power of UPLC is a distinct advantage. nih.gov The increased peak efficiency and capacity mean that complex samples can be analyzed in significantly shorter run times, often reducing analysis duration from 30 minutes in HPLC to under 10 minutes in UPLC. austinpublishinggroup.comijsrtjournal.com

The choice of stationary phase is critical for achieving optimal separation. For aromatic compounds such as biphenyls, reversed-phase columns are typically employed. fishersci.com While C18 columns are widely used and suitable for non-polar molecules, stationary phases with biphenyl functional groups have gained interest for their alternative selectivity. nih.govchromatographyonline.com Biphenyl phases can offer enhanced retention for polarizable analytes through π-π interactions, which can be advantageous for separating multi-ringed structures like 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol from other components. chromatographyonline.comrestek.com The mobile phase commonly consists of an aqueous component, often with an acid additive like formic or acetic acid to control the ionization of the phenolic group, and an organic solvent such as acetonitrile or methanol. fishersci.comnih.gov This combination ensures sharp peak shapes and reproducible retention times. The use of UPLC coupled with mass spectrometry (UPLC-MS) provides both mass confirmation and accurate quantification at very low concentration levels. waters.com

Table 1: Illustrative UPLC Parameters for Analysis of Phenolic Biphenyl Compounds

| Parameter | Setting | Rationale/Benefit |

| Column | UPLC BEH C18 or Biphenyl (e.g., 1.7 µm, 2.1 x 50-100 mm) | Small particle size enhances separation efficiency and speed. austinpublishinggroup.comnih.gov Biphenyl phase offers alternative selectivity for aromatic compounds. chromatographyonline.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidification suppresses ionization of the phenolic hydroxyl group, leading to better peak shape and retention. fishersci.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the compound in a reversed-phase system. nih.govnih.gov |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle columns to maintain high efficiency while operating within system pressure limits. nih.gov |

| Column Temp. | 40 °C | Elevated temperature can reduce mobile phase viscosity, decrease backpressure, and improve peak shape. fishersci.comtandfonline.com |

| Detector | Photodiode Array (PDA) & Mass Spectrometry (MS) | PDA provides spectral data for peak purity assessment, while MS offers high sensitivity and specificity for identification and quantification. nih.govwaters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility-Enhanced Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. gsconlinepress.com It is a cornerstone for the analysis of volatile and semi-volatile compounds. supelco.com.tw However, direct GC-MS analysis of polar compounds like 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is challenging due to the presence of the active phenolic hydroxyl group. This functional group can lead to poor peak shape, low sensitivity, and potential thermal degradation in the hot GC injector and column.

To overcome these limitations, a derivatization step is essential prior to GC-MS analysis. nih.govresearchgate.net Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable ether or ester group. nih.gov Common derivatization reagents for phenolic compounds include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylating agents. nih.govtandfonline.com This process not only improves chromatographic performance but also produces characteristic mass spectra that aid in structural elucidation. tandfonline.com The mass spectral information derived from the molecular ion of the derivative allows for the determination of the number of reactive hydroxyl groups and the parent phenol's molecular weight. tandfonline.comnih.gov

Once derivatized, the compound can be analyzed using a standard GC-MS system, typically equipped with a low-polarity capillary column such as an HP-5MS or equivalent. nih.govphcog.com The mass spectrometer, operating in electron ionization (EI) mode, fragments the derivatized molecule in a reproducible manner. nih.gov The resulting fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. For biphenyl structures, fragmentation often involves cleavage of the biphenyl linkage and characteristic losses related to the substituents. libretexts.orgnih.gov

Table 2: Typical GC-MS Method Parameters for Derivatized 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Parameter | Setting | Purpose/Benefit |

| Derivatization | Silylation with BSTFA or Methylation | Increases volatility and thermal stability of the analyte, enabling GC analysis and producing sharp peaks. nih.govtandfonline.comtandfonline.com |

| GC Column | HP-5MS (or similar 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | A robust, low-bleed column suitable for a wide range of semi-volatile organic compounds. nih.govphcog.com |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. nih.gov |

| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of the derivatized analyte. nih.gov |

| Oven Program | Initial 100°C, ramp to 300°C at 10-20°C/min, hold for 5-10 min | Temperature programming allows for the separation of compounds with a range of boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. nih.gov |

| MS Scan Range | 50 - 550 amu | Covers the expected mass range for the derivatized compound and its fragments. phcog.com |

Advanced Microextraction Techniques for Sample Preparation (e.g., Solid-Phase Microextraction)

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace levels of analytes in complex matrices. Advanced microextraction techniques have emerged as environmentally friendly and efficient alternatives to traditional methods like liquid-liquid extraction. nih.govrsc.org Solid-Phase Microextraction (SPME) is a prominent example of such a technique; it is a solvent-free, simple, and rapid method that integrates sampling, extraction, and concentration into a single step. benthamdirect.comsigmaaldrich.com

SPME utilizes a fused silica (B1680970) fiber coated with a thin layer of a sorbent material. supelco.com.tw The fiber is exposed to the sample (either by direct immersion in a liquid or in the headspace above a liquid or solid), and analytes partition from the sample matrix into the fiber coating. supelco.com.twacs.org After a set extraction time, the fiber is retracted and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed for analysis. acs.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. supelco.com.tw For semi-volatile phenolic compounds like 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, fibers with polar coatings such as polyacrylate (PA) or coatings with mixed polarity like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often suitable. nih.govsigmaaldrich.com

The efficiency of the SPME process is influenced by several parameters that must be optimized, including the type of fiber coating, extraction time and temperature, sample pH, and salt addition. researchgate.netnih.gov For phenolic compounds, adjusting the sample pH to be acidic can suppress the ionization of the hydroxyl group, making the molecule less polar and enhancing its partitioning onto the fiber. researchgate.net While SPME is a leading technique, other methods like dispersive liquid-liquid microextraction (DLLME) have also been developed for the extraction of phenolic compounds from aqueous samples. nih.gov These microextraction techniques significantly reduce solvent consumption and sample volume, aligning with the principles of green chemistry. rsc.org

Table 3: Common SPME Fiber Coatings and Their Applicability

| Fiber Coating | Polarity | Typical Analytes |

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile organic compounds (VOCs), non-polar semi-volatiles. supelco.com.tw |

| Polyacrylate (PA) | Polar | Polar semi-volatiles such as phenols and certain pesticides. supelco.com.twnih.gov |

| PDMS/Divinylbenzene (DVB) | Bipolar | Volatiles and semi-volatiles, including amines and nitroaromatic compounds. sigmaaldrich.com |

| Carboxen/PDMS (CAR/PDMS) | Bipolar (porous solid) | Trace-level VOCs and gases. sigmaaldrich.com |

| Carbowax/DVB | Polar | Polar analytes like alcohols and free acids. supelco.com.tw |

Chemical Reactivity and Mechanistic Pathways of 4 Phenylmethyl 1,1 Biphenyl 2 Ol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant feature of the molecule, strongly influencing its reactivity. This group is acidic and can act as a nucleophile and a powerful activating group for electrophilic aromatic substitution.

Nucleophilic Substitution Reactions (e.g., Etherification, Esterification)

Direct nucleophilic substitution to replace the phenolic hydroxyl group is generally not a feasible reaction pathway due to the strength of the C-O bond, which has partial double bond character from resonance with the aromatic ring. libretexts.org However, the hydroxyl group readily participates in reactions where it acts as a nucleophile, such as etherification and esterification.

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved, most commonly via the Williamson ether synthesis. This process involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

Step 1: Deprotonation: The phenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the sodium phenoxide salt.

Step 2: Nucleophilic Attack: The resulting phenoxide ion attacks an alkyl halide (e.g., methyl iodide) in a classic SN2 reaction to yield the corresponding ether.

Esterification: Phenolic esters can be formed through reaction with carboxylic acid derivatives, typically acid chlorides or anhydrides, in the presence of a base like pyridine (B92270). This reaction, known as the Schotten-Baumann reaction, is an efficient method for acylating phenols.

| Reaction Type | Reagents | Product Type | General Mechanism |

| Etherification | 1. Base (e.g., NaOH, NaH) 2. Alkyl Halide (R-X) | Phenyl Ether | Formation of a phenoxide followed by SN2 attack on the alkyl halide. |

| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base (e.g., Pyridine) | Phenyl Ester | Nucleophilic acyl substitution on the carbonyl carbon of the acylating agent. |

Electrophilic Aromatic Substitution Directed by the Phenol

The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.com This strong activating effect arises from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. researchgate.net In 4-(phenylmethyl)(1,1'-biphenyl)-2-ol, the positions ortho (C3) and para (C5) to the hydroxyl group are activated. The benzyl (B1604629) group at C4 is a weak activating group and also an ortho, para-director. Since the hydroxyl group is a much stronger activator, it will primarily dictate the position of substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Due to the high activation by the hydroxyl group, halogenation with bromine or chlorine can often proceed without a Lewis acid catalyst. byjus.com Reaction with bromine water would likely lead to polybromination.

Nitration: Nitration using dilute nitric acid typically yields a mixture of ortho- and para-nitro substituted products. byjus.com The use of concentrated nitric acid can lead to the formation of polynitrated compounds. byjus.com

Sulfonation: Reaction with concentrated sulfuric acid introduces a sulfonic acid group (-SO₃H), primarily at the sterically accessible para position.

Friedel-Crafts Reactions: The high reactivity of the phenol ring can lead to complications like polysubstitution in Friedel-Crafts alkylation and acylation. The acylation is often more controllable.

The substitution will occur at the C3 (ortho) and C5 (para) positions relative to the hydroxyl group. The presence of the bulky benzyl group at C4 may sterically hinder the ortho positions to some extent, potentially favoring substitution at the C5 position.

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ in CCl₄ | 5-Bromo-4-(phenylmethyl)(1,1'-biphenyl)-2-ol |

| Nitration | Dilute HNO₃ | Mixture of 3-nitro- and 5-nitro-4-(phenylmethyl)(1,1'-biphenyl)-2-ol |

| Sulfonation | Conc. H₂SO₄ | 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-(phenylmethyl)(1,1'-biphenyl)-2-ol |

Oxidation and Reduction Pathways of the Phenol

Oxidation: Phenols are susceptible to oxidation. The oxidation of phenolic compounds can yield quinones. For instance, studies on the metabolites of polychlorinated biphenyls (PCBs) have shown that dihydroxy biphenyls can be oxidized to their corresponding quinones. nih.gov The oxidation of 4-(phenylmethyl)(1,1'-biphenyl)-2-ol could potentially lead to the formation of a quinone-type structure, although the specific product would depend on the oxidant used and the reaction conditions.

Reduction: The aromatic ring of a phenol is resistant to reduction due to its aromatic stability. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using a Birch reduction (dissolving metal in ammonia), the aromatic ring can be reduced to a cyclohexanol (B46403) derivative. The direct reduction of the phenolic hydroxyl group to a hydrogen atom is not a standard transformation.

Reactivity of the Biphenyl (B1667301) Aromatic Core

The biphenyl moiety consists of two phenyl rings connected by a single C-C bond. This core structure has its own characteristic reactivity.

Electrophilic Aromatic Substitution on Unsubstituted Phenyl Rings

The unsubstituted phenyl ring in the biphenyl system is also subject to electrophilic aromatic substitution. The substituted ring (the 2-hydroxy-4-phenylmethylphenyl group) acts as an activating substituent on the unsubstituted ring, directing incoming electrophiles to the ortho (C2' and C6') and para (C4') positions. youtube.com The electronic properties of one ring influence the other through the pi system. youtube.com

The general mechanism follows the standard pattern for electrophilic aromatic substitution: attack of the aromatic pi electrons on the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The para position (C4') is generally favored for substitution due to reduced steric hindrance compared to the ortho positions.

| Position on Unsubstituted Ring | Activating/Deactivating Effect | Directing Influence |

| C2', C6' (ortho) | Activated | Favored, but may have steric hindrance |

| C3', C5' (meta) | Less activated | Disfavored |

| C4' (para) | Activated | Often the major product due to sterics |

Transformations Involving the Biphenyl Linkage

The C-C single bond connecting the two phenyl rings is robust and generally does not undergo cleavage under typical laboratory conditions. The degradation of biphenyl linkages often requires specific enzymatic systems, as seen in the microbial degradation of lignin (B12514952) and related compounds. researchgate.net

A key feature of the biphenyl linkage is the potential for atropisomerism. This phenomenon occurs in substituted biphenyls where rotation around the C-C single bond is restricted due to steric hindrance from bulky ortho substituents. rsc.org While 4-(phenylmethyl)(1,1'-biphenyl)-2-ol has a substituent at the 2-position, which is ortho to the biphenyl linkage, the lack of substituents on the other ring's ortho positions (C2' and C6') means that stable atropisomers are unlikely to be isolated at room temperature. However, the rotational barrier is an important structural characteristic of the biphenyl core. rsc.org

Reactivity of the Phenylmethyl Side Chain

The phenylmethyl side chain features a carbon atom situated between two aromatic systems—the biphenyl core and a phenyl ring. This specific location, known as the benzylic position, exhibits unique reactivity due to its ability to stabilize reaction intermediates through resonance. chemistrysteps.compearson.com

The benzylic carbon of the phenylmethyl group is susceptible to a variety of reactions, primarily oxidation and free-radical substitution.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) typically oxidize alkylbenzenes that possess at least one benzylic hydrogen to a carboxylic acid. chemistrysteps.comlibretexts.org In the case of 4-(phenylmethyl)(1,1'-biphenyl)-2-ol, such a reaction would be expected to cleave the bond between the benzylic carbon and the phenyl ring, oxidizing the benzylic carbon to a carboxylic acid and yielding 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. The reaction proceeds through the formation of a stable benzylic radical intermediate. libretexts.org

Benzylic Halogenation: The benzylic position can be selectively halogenated under free-radical conditions. youtube.com A common and highly specific method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, to introduce a bromine atom at the benzylic carbon. libretexts.org This reaction is highly regioselective for the benzylic position because the mechanism involves the formation of a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This transformation would convert the parent compound into 4-(bromo(phenyl)methyl)-[1,1'-biphenyl]-2-ol, a versatile intermediate for further synthesis.

| Reaction Type | Reagents and Conditions | Expected Product at Benzylic Position |

| Oxidation | 1. KMnO₄, OH⁻, Heat2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Radical Bromination | N-Bromosuccinimide (NBS), Peroxide (Initiator), CCl₄, Heat | Benzylic Bromide (-CH(Br)Ph) |

The phenyl ring of the benzyl side chain can undergo electrophilic aromatic substitution (EAS). The substituent already attached to this ring is the large 2-hydroxybiphenylmethyl group. As an alkyl group, it acts as an electron-donating group (EDG) through induction, thereby activating the ring towards electrophilic attack. libretexts.org Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.orgleah4sci.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. leah4sci.comlibretexts.org This would lead to the substitution of a hydrogen atom on the benzyl phenyl ring, yielding a mixture of ortho- and para-nitro substituted products.

Halogenation: The introduction of a halogen (e.g., Br or Cl) onto the aromatic ring requires a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com The catalyst polarizes the halogen molecule to create a potent electrophile (e.g., Br⁺) that is then attacked by the activated phenyl ring, again favoring ortho and para substitution.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the formation of new carbon-carbon bonds at the aromatic ring. libretexts.orgmasterorganicchemistry.com However, these reactions can be limited by the large steric hindrance imposed by the biphenylmethyl group, which may preferentially favor substitution at the less hindered para position.

| EAS Reaction | Typical Reagents | Directing Influence of Benzyl Group | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Activating, Ortho-, Para-Directing | Ortho-nitro and Para-nitro isomers |

| Bromination | Br₂, FeBr₃ | Activating, Ortho-, Para-Directing | Ortho-bromo and Para-bromo isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Activating, Ortho-, Para-Directing | Primarily Para-acyl isomer due to sterics |

Theoretical and Computational Chemistry Studies of 4 Phenylmethyl 1,1 Biphenyl 2 Ol

Electronic Structure Calculations

The electronic structure is fundamental to understanding the chemical behavior and properties of a molecule. Computational methods offer a means to approximate the solutions to the Schrödinger equation, providing detailed information about the distribution of electrons and their energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. jetir.org In the context of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, DFT calculations would be instrumental in determining key properties such as the total electronic energy, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The insights gained from DFT can elucidate the reactive sites of the molecule. For instance, the calculated electrostatic potential map would highlight regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are crucial in predicting the molecule's electronic absorption characteristics and its propensity to participate in charge transfer interactions. While specific DFT studies on 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol are not prevalent in the literature, the application of functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, has been widely and successfully used for similar aromatic compounds. reddit.com

Beyond DFT, other computational methods can be employed to study the electronic structure. Ab initio methods, which are based on first principles without the use of experimental parameters, offer a hierarchy of accuracy. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of electron correlation, a key factor in the precise calculation of molecular properties. However, the computational expense of these methods, particularly the more accurate correlated approaches, often limits their application to smaller molecules. libretexts.org For a molecule the size of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, high-level ab initio calculations would be computationally demanding.

On the other end of the computational spectrum, semi-empirical methods offer a faster, albeit less accurate, alternative. wikipedia.org These methods, such as AM1, PM3, and the more recent PM7, simplify the electronic structure calculations by incorporating parameters derived from experimental data. wikipedia.org While they can be very useful for rapidly exploring the conformational space or for studying very large systems, their reliability is dependent on the molecule under investigation being similar to those used in the parameterization process. wikipedia.org

The accuracy of any DFT or ab initio calculation is intrinsically tied to the choice of the basis set and, for DFT, the exchange-correlation functional. jetir.orgreddit.com A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For molecules containing first and second-row atoms like carbon, hydrogen, and oxygen, Pople-style basis sets such as 6-31G* or the more flexible 6-311+G(d,p) are commonly employed. jetir.org The inclusion of polarization functions (the '*' or 'd') and diffuse functions (the '+') is often crucial for accurately describing the electronic distribution in molecules with lone pairs and pi-systems, such as the hydroxyl group and aromatic rings in 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol. jetir.org For higher accuracy, correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ, developed by Dunning, are a state-of-the-art choice. wikipedia.org

The choice of the exchange-correlation functional in DFT is critical as it approximates the complex many-body electron interactions. reddit.com The B3LYP functional is a popular hybrid functional that often provides a good description of the properties of organic molecules. reddit.comnih.gov However, for systems where non-covalent interactions, such as the pi-stacking that might occur between the phenyl rings, are important, functionals that are specifically designed to account for dispersion forces, like the ωB97X-D or the M06-2X, may provide more accurate results. reddit.com The selection of both the functional and the basis set represents a trade-off between desired accuracy and available computational resources, and the optimal choice can depend on the specific property being investigated. nih.govworktribe.com

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is crucial for its chemical and biological activity. Computational methods are invaluable for determining the stable conformations and the transition states that connect them. The key flexible dihedral angles in this molecule include the rotation around the C-C bond connecting the two biphenyl (B1667301) rings and the rotations involving the phenylmethyl substituent.

A conformational analysis would typically involve systematically rotating these key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This process would identify the global minimum energy conformation as well as other low-energy local minima. The results of such an analysis would provide detailed information on the preferred spatial arrangement of the phenyl rings and the hydroxyl group. For biphenyl systems, the dihedral angle between the two rings is a critical parameter, with a non-planar arrangement generally being more stable due to the balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation). The presence of the bulky phenylmethyl group and the hydroxyl group would further influence this angle.

Below is a hypothetical data table of key geometrical parameters for a calculated low-energy conformer of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, which would typically be obtained from a geometry optimization calculation using a method like B3LYP/6-31G*.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length (Å) | C-O (hydroxyl) | 1.36 |

| Bond Length (Å) | C-C (inter-ring) | 1.49 |

| Bond Angle (°) | C-O-H | 109.5 |

| Dihedral Angle (°) | C-C-C-C (biphenyl) | 40.0 |

This table is illustrative and the values are typical for similar chemical structures.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be instrumental in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants, which can be compared with experimental data for structure verification. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR parameters.

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions. The chemical shift of a particular nucleus is influenced by the local electronic environment. For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating effect of the hydroxyl group and the anisotropic effects of the multiple phenyl rings. The protons of the methylene (B1212753) bridge would also have a characteristic chemical shift.

A hypothetical table of predicted ¹H NMR chemical shifts for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is presented below. These values are estimates based on additive models and typical shifts for similar structural motifs. pdx.eduorganicchemistrydata.org

| Proton | Predicted Chemical Shift (ppm) |

| Phenolic OH | 5.0 - 6.0 |

| Aromatic CH (near OH) | 6.7 - 7.0 |

| Aromatic CH (other) | 7.1 - 7.6 |

| Benzylic CH₂ | 4.0 - 4.2 |

This table is illustrative and the values are estimates based on general principles of NMR spectroscopy.

By comparing such predicted spectra with experimentally obtained spectra, one can gain confidence in the assigned structure of the molecule. Discrepancies between the predicted and experimental spectra can also point to interesting structural features or conformational dynamics in solution. liverpool.ac.uk

Predicted Vibrational Frequencies (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can predict the complete IR and Raman spectra of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol. These predictions are crucial for the assignment of experimental vibrational bands to specific molecular motions.

The calculation of vibrational frequencies is based on the second derivative of the energy with respect to the nuclear coordinates. By determining the harmonic frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov

For a complex molecule like 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, the vibrational spectrum would exhibit a multitude of bands corresponding to the stretching, bending, and torsional modes of its constituent functional groups. Key vibrational modes would include:

O-H Stretching: A prominent, broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Its position and shape would be sensitive to hydrogen bonding interactions.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge would be observed just below 3000 cm⁻¹.

C=C Stretching: Vibrations of the aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond would be expected in the 1200-1300 cm⁻¹ range.

Ring Bending and Torsional Modes: Complex vibrations involving the entire molecular skeleton would be found at lower frequencies.

A theoretically predicted vibrational frequency table for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol would resemble the following illustrative example:

Table 1: Predicted Vibrational Frequencies for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

|---|---|---|---|

| O-H Stretch | 3750 | High | Low |

| Aromatic C-H Stretch | 3100-3200 | Medium | High |

| Aliphatic C-H Stretch | 2950-3050 | Medium | Medium |

| C=C Aromatic Stretch | 1600, 1580, 1500, 1450 | High | High |

| C-O Stretch | 1260 | High | Low |

| C-H Bend | 1000-1200 | Medium | Medium |

| Ring Puckering | 700-800 | Low | Low |

Theoretical UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. scielo.org.zasapub.org

For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic systems. The presence of the hydroxyl and phenylmethyl substituents will influence the energies of these transitions and, consequently, the positions of the absorption maxima (λmax). The calculations would provide the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in each transition.

A typical TD-DFT study on this molecule would likely reveal several key electronic transitions. The main absorption bands would correspond to excitations from higher occupied molecular orbitals (like HOMO, HOMO-1) to lower unoccupied molecular orbitals (like LUMO, LUMO+1). nih.gov

An illustrative data table summarizing the predicted electronic transitions for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is presented below.

Table 2: Predicted Electronic Transitions for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 285 | 0.15 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 260 | 0.40 | HOMO → LUMO+1 (75%) |

| S₀ → S₄ | 230 | 0.65 | HOMO-2 → LUMO (50%), HOMO → LUMO+2 (30%) |

Electronic Properties and Reactivity Descriptors

Computational chemistry provides a suite of tools to quantify the electronic structure and reactivity of a molecule. These descriptors are derived from the molecular wavefunction and electron density and offer a deeper understanding of the molecule's behavior in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. schrodinger.comwikipedia.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. ossila.comschrodinger.com

For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, the HOMO is expected to be localized primarily on the electron-rich biphenyl-2-ol moiety, particularly involving the π-system and the lone pairs of the hydroxyl oxygen. The LUMO is likely to be a π* anti-bonding orbital distributed over the biphenyl ring system. The HOMO-LUMO gap would be a key parameter in assessing its potential as an antioxidant or in electronic applications.

Table 3: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a real-space property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.denih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions. nih.govnih.gov The MESP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, the MESP surface would show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding and electrophilic attack. The aromatic rings would exhibit a more complex potential distribution, with the π-electron clouds generally showing negative potential above and below the plane of the rings. The hydrogen atom of the hydroxyl group would be a site of positive potential.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. nih.govnih.gov It is particularly useful for quantifying charge delocalization and hyperconjugative interactions within a molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can reveal the stabilizing effects of electron delocalization.

An example of the type of data obtained from an NBO analysis is shown below.

Table 4: Illustrative NBO Analysis Data for Key Interactions in 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(C-C)ring | 5.2 |

| π(C=C)ring1 | π*(C=C)ring2 | 15.8 |

| σ(C-H)methylene | π*(C=C)ring1 | 1.5 |

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

These properties describe the response of a molecule to an external electric field and are crucial for understanding its intermolecular interactions and non-linear optical (NLO) properties.

Polarizability (α): This tensor describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. mdpi.com Molecules with extensive π-systems, like 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, are expected to have significant polarizability.

Hyperpolarizability (β): This higher-order tensor describes the non-linear response of a molecule to a strong electric field and is a measure of its potential for NLO applications, such as frequency doubling of light. Significant hyperpolarizability often arises in molecules with a large change in dipole moment upon electronic excitation, which can be engineered by combining electron-donating and electron-accepting groups within a conjugated system.

Theoretical calculations can provide quantitative values for these properties, which are essential for predicting the macroscopic behavior of materials composed of these molecules.

Table 5: Predicted Electronic Properties of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 Debye |

| Mean Polarizability (α) | 35 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 10 x 10⁻³⁰ esu |

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of complex organic molecules such as 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is often a multi-step process. Understanding the intricate mechanisms of the underlying reactions is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these reaction pathways and characterizing the transient, high-energy transition states that govern reaction rates and outcomes. While direct computational studies on the synthesis of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol are not extensively available in the public domain, a wealth of research on analogous systems, particularly on the formation of the biphenyl core via cross-coupling reactions, provides a robust framework for understanding the likely mechanistic steps involved in its synthesis.

The formation of the biphenyl skeleton of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is typically achieved through a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. rsc.orgmdpi.com This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium or nickel catalyst. nobelprize.org Computational studies have been instrumental in mapping out the full catalytic cycle of these reactions, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). mdpi.com DFT calculations can model the geometry and energy of the transition state for this step. For instance, in studies of palladium-catalyzed cross-coupling reactions, the oxidative addition of aryl halides to a Pd(0) complex has been identified as a critical, and sometimes rate-determining, step. researchgate.net The calculated activation barrier for the oxidative addition of bromobenzene (B47551) to a model palladium catalyst, Pd(PH₃)₂, has been reported to be relatively low, indicating a feasible initial step in the catalytic cycle. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two coupled aryl groups are expelled from the metal center, forming the new C-C bond of the biphenyl product and regenerating the active catalyst. mdpi.com Computational modeling of this step provides insight into the energetics of C-C bond formation and the release of the final product. nih.gov Studies on tetra-ortho-substituted biaryls suggest that the reductive elimination step can be crucial for determining the enantioselectivity in asymmetric cross-coupling reactions. nih.gov

The following table summarizes representative calculated activation energies for the key steps in a model Suzuki-Miyaura cross-coupling reaction, providing a quantitative insight into the reaction mechanism.

| Reaction Step | Catalyst System | Reactants | Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | Pd-H-Beta zeolite | Bromobenzene | 2.6 | nih.gov |

| Transmetalation | Pd-H-Beta zeolite | Phenylboronic acid | 36.8 | nih.gov |

| Reductive Elimination | Pd-H-Beta zeolite | Biphenyl formation | 17.7 | nih.gov |

This table presents data from a computational study on a model Suzuki-Miyaura reaction and serves as an illustrative example of the types of quantitative insights that can be gained from such analyses.

Beyond the formation of the biphenyl core, computational methods can also be applied to understand the subsequent functionalization steps, such as the introduction of the phenylmethyl group. These studies can help in predicting regioselectivity and understanding the influence of existing substituents on the reactivity of the biphenyl scaffold. For instance, DFT calculations have been used to investigate the C-H functionalization of biphenyl derivatives, revealing how directing groups and ligands can control the position of further substitution. escholarship.org Furthermore, computational analysis of the rotational barriers in substituted biphenyls can provide valuable information on the conformational preferences of the final molecule, which can influence its physical and chemical properties. nih.govresearchgate.net

Advanced Research Applications of 4 Phenylmethyl 1,1 Biphenyl 2 Ol and Its Derivatives

Role in Advanced Materials Development

The structural characteristics of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, namely its rigid biphenyl (B1667301) core and reactive hydroxyl group, make it an attractive monomer or building block for creating novel materials with specialized properties.

The phenolic hydroxyl group on the biphenyl structure serves as a key functional handle for polymerization reactions. While research directly on the polymerization of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol is specific, the principles can be understood from related structures. For instance, its parent compound, 2-phenylphenol (B1666276), is used in the manufacturing of polymers and resins. industrialchemicals.gov.au The presence of the benzyl (B1604629) and additional phenyl groups on the target molecule is expected to impart enhanced thermal stability, solubility in organic solvents, and specific optical properties to the resulting polymers.

Derivatives of this compound are actively being explored in polymer synthesis. In one study, an optically active derivative, chiral 4-benzyl-2-ethynyloxazoline, was polymerized using rhodium catalysts. nih.gov The resulting polymers exhibited high specific rotation, and their chiroptical properties could be tuned through copolymerization with phenylacetylene, leading to the formation of higher-order structures like one-handed helical conformations. nih.gov This demonstrates the potential of the benzyl-substituted biphenyl scaffold in creating polymers with complex, controlled three-dimensional structures.

Table 1: Polymerization Research on Related Benzyl-Substituted Monomers

| Monomer | Catalyst | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| 4-benzyl-2-ethynyloxazoline | Rhodium complexes | Asymmetric polymerization | Produced optically active polymers; specific rotation influenced by conditions. | nih.gov |

These findings suggest that polymers derived from 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol could be developed for applications in chiral separations, specialized optical films, and as advanced engineering plastics.

The chromophoric biphenyl system, combined with the auxochromic hydroxyl group, makes 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol a promising starting material for the synthesis of functional dyes. The parent compound, 2-phenylphenol, is a known precursor in the manufacture of dyestuffs. industrialchemicals.gov.auwikipedia.org The synthesis of novel functionalized benzophenoxazinones, which are analogues of the fluorescent dye Nile Red, has been achieved using substituted phenols as starting materials. rsc.org

By chemically modifying the hydroxyl group or other positions on the aromatic rings of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, it is possible to create a wide range of dyes. The bulky benzyl and phenyl groups can enhance the photostability and solubility of the dye molecule in nonpolar media, while also influencing the absorption and emission wavelengths through steric and electronic effects. These characteristics are desirable for applications in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and high-performance pigments.

Applications in Catalysis and Ligand Design

The sterically demanding and electronically tunable nature of the 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol framework makes it an excellent candidate for the design of sophisticated ligands for various catalytic applications.

The development of efficient chiral ligands is a cornerstone of modern asymmetric synthesis. chemrxiv.org Axially chiral biphenyls are a particularly successful class of ligands. researchgate.netchemrxiv.orgnih.gov While 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol itself is not chiral, it can be used as a precursor to create chiral ligands. By introducing appropriate substituents at the 2' and 6' positions of the biphenyl system, rotation around the C-C single bond connecting the two phenyl rings can be restricted, leading to atropisomerism and thus, a chiral molecule.

The design of such ligands allows for fine-tuning of their steric and electronic properties. chemrxiv.orgchemrxiv.orgnih.govnih.gov The existing benzyl group at the 4-position would provide a significant steric directing influence in a catalytic pocket. The hydroxyl group at the 2-position is a prime site for introducing phosphine, oxazoline, or other coordinating groups to create bidentate or polydentate ligands. nih.govresearchgate.net These ligands, when complexed with transition metals like palladium, rhodium, or iridium, can catalyze a wide array of reactions with high enantioselectivity. researchgate.netnih.govnih.gov

Table 2: Examples of Asymmetric Reactions Using Biphenyl-Based Ligands

| Ligand Type | Metal | Reaction Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Axially Chiral Biphenyldiols (BIPOL-type) | Ti(OiPr)₄ | Diethylzinc addition to aldehydes | Adjustable dihedral angles and substituents tune reactivity and enantioselectivity. | nih.govnih.gov |

| Phosphoramidites from Biphenyldiols | Palladium | Asymmetric cycloadditions | Variation of substituents on the biphenyl core allows for optimization of the catalyst. | researchgate.netnih.gov |

The versatility of the biphenyl scaffold suggests that derivatives of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol could be highly effective in creating new, highly selective catalysts.

The utility of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol derivatives extends to both homogeneous and heterogeneous catalysis. nih.gov

In homogeneous catalysis , ligands derived from this compound would dissolve in the reaction medium along with the metal center and substrate. nih.gov The bulky benzyl and phenyl groups can create a specific microenvironment around the metal center, influencing substrate approach and transition state stabilization, thereby controlling selectivity. chemrxiv.orgnih.gov Research into adjustable axially chiral biphenyl ligands has shown that modifying substituents can dramatically alter the efficiency of catalysts in various reactions, including additions and cycloadditions. researchgate.netnih.gov

For heterogeneous catalysis , the ligands can be anchored to a solid support, such as silica (B1680970), alumina, or a polymer resin. This process, known as immobilization, combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the product mixture and potential for recycling. capes.gov.br The phenolic hydroxyl group or other introduced functional groups on the 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol structure can be used as the covalent attachment point to the support material. This bridges the gap between homogeneous and heterogeneous systems, offering a pathway to more sustainable and industrially viable catalytic processes. capes.gov.brmiamioh.edu

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov The properties of these materials, such as pore size, surface area, and functionality, are determined by the geometry and chemical nature of the organic linkers.

To be used as a linker, the 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol molecule would need to be functionalized with coordinating groups, typically carboxylates or phosphonates, that can bind to the metal centers. For example, researchers have successfully constructed coordination polymers using linkers like (3-carboxyl-phenyl)-(4-(2'-carboxyl-phenyl)-benzyl) ether, which features a similar benzyl-phenyl connectivity. researchgate.netplu.mx In another example, a biphenyl tetraphosphonate linker was used to create layered lanthanide-organic frameworks. nih.gov

Table 3: Related Linkers Used in MOFs and Coordination Polymers

| Linker Type | Metal Ion(s) | Resulting Structure | Key Feature | Reference(s) |

|---|---|---|---|---|

| Carboxylate-functionalized benzyl ether | Mn(II), Co(II), Cd(II), Zn(II) | Ladder-like double chains and 2D layers | π-π interactions play a crucial role in the final supramolecular structure. | researchgate.netplu.mx |

| Tetracarboxylate ether | Cu(II), Mn(II), Zn(II) | 2D metal-organic networks | The linker's functionality drives the formation of distinct network topologies. | mdpi.com |

A difunctionalized derivative of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol could act as a rigid, angled linker. The bulky benzyl and phenyl groups would project into the pores of the resulting framework, creating a unique chemical environment. This could be exploited for applications in selective gas storage, separations, or heterogeneous catalysis, where the tailored pore environment can influence substrate selectivity. mdpi.commdpi.com

Contribution to Green Chemistry Methodologies

There is no documented research on the application or contribution of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol to green chemistry methodologies. Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. youtube.comacs.org This can include the use of renewable feedstocks, development of environmentally benign catalysts, or designing less wasteful synthetic routes. researchgate.net

While there are green synthesis methods available for various biphenyl compounds, such as Suzuki-Miyaura cross-coupling reactions in aqueous media, these have not been specifically reported for the synthesis or use of 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol. researchgate.net The potential of this compound as a greener solvent, a biodegradable material, or a catalyst in environmentally friendly reactions remains unexplored in the current scientific literature.

Data Tables

Due to the lack of specific research findings for 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol in the requested areas of application, no data tables can be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products